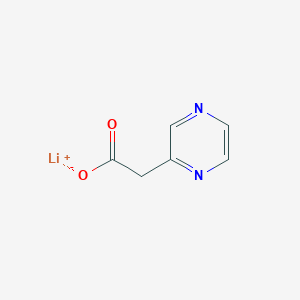

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate

Übersicht

Beschreibung

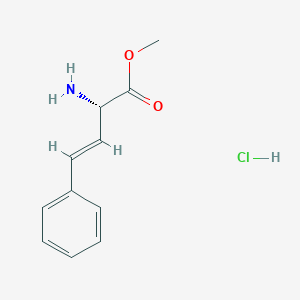

“Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1803561-98-9 . It has a molecular weight of 187.12 . This compound is used in scientific research and its unique properties enable applications in various fields like battery technology, pharmaceuticals, and organic synthesis.

Molecular Structure Analysis

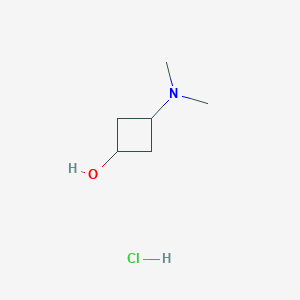

The IUPAC Name of this compound is lithium 2- (5-ethoxypyridin-2-yl)acetate . The InChI Code is 1S/C9H11NO3.Li/c1-2-13-8-4-3-7 (10-6-8)5-9 (11)12;/h3-4,6H,2,5H2,1H3, (H,11,12);/q;+1/p-1 .It is stored at room temperature . The physical form of this compound is a powder .

Wissenschaftliche Forschungsanwendungen

Electrochemical Storage and Battery Performance

Electrode-Electrolyte Interactions in Li-ion Batteries

Research has detailed the interactions between cathode materials and electrolyte solutions in lithium-ion batteries, highlighting the stability of electrolyte solutions and the surface chemistry of various cathode materials. These interactions are crucial for understanding the dissolution of transition metal ions from cathode materials, potentially impacting electrode kinetics and battery performance (Aurbach et al., 2007) .

Advances in Lithium Resource Exploitation

The demand for lithium in energy storage technologies underscores the importance of efficient lithium extraction and recovery processes. Research has reviewed methodologies for extracting, separating, and recovering lithium from various resources, highlighting the need for sustainable exploitation and improved processing techniques (Choubey et al., 2016) .

Material Innovations for Li-ion Batteries

Nanostructured Materials for Enhanced Battery Performance

Studies have investigated the role of nanostructured materials, such as molybdenum disulfide (MoS2) nanocomposites, in improving the electrochemical performance of lithium-ion batteries. These materials offer advantages such as high reversible capacity and excellent rate capability, suggesting potential for advanced battery technologies (Stephenson et al., 2014) .

Lithium-Conducting NASICON Materials

Research on lithium-conducting NASICON-structured materials has highlighted their promise for use in solid-state lithium-ion conductors, with specific compositions offering high conductivity and suggesting paths for future investigation in electrochemical energy storage devices (Rossbach et al., 2018) .

Environmental and Toxicological Aspects

Lithium in Environmental and Biological Systems

While the focus was on excluding drug-related information, it's notable that lithium's environmental and biological roles are subjects of ongoing research. For instance, the impact of lithium on biological processes and its presence in environmental systems are areas of investigation, reflecting the broader context of lithium's relevance beyond its technological applications (Roux & Dosseto, 2017) .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Eigenschaften

IUPAC Name |

lithium;2-(5-ethoxypyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.Li/c1-2-13-8-4-3-7(10-6-8)5-9(11)12;/h3-4,6H,2,5H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRDOIKSFCDVJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCOC1=CN=C(C=C1)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

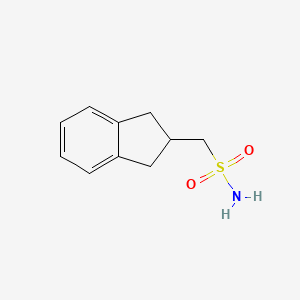

![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)

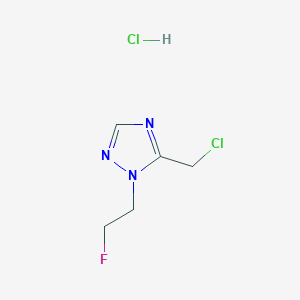

![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)